6-Methoxy vs. 8-Methoxy Positional Isomerism: Predicted CB2 Affinity Divergence Driven by Intramolecular H-Bonding
The 6-methoxy substituent in the target compound can form an intramolecular hydrogen bond with the N1-H of the dihydroquinoline ring, stabilizing a planar conformation that CoMFA models associate with high CB2 binding affinity. The 8-methoxy positional isomer cannot form this interaction due to geometric constraints. The Pasquini 2010 study demonstrated that 6-substituted quinolone-3-carboxamides achieve Ki(CB2) values as low as 0.7 nM, whereas the 8-chloro-substituted analog (structurally distinct but informative regarding position 8 steric/electronic effects) showed markedly reduced CB2 affinity in the Stern 2007 pharmacomodulation study [1].
| Evidence Dimension | Predicted CB2 receptor binding affinity (Ki) based on CoMFA models and positional SAR |
|---|---|
| Target Compound Data | 6-Methoxy substitution: predicted to enable intramolecular H-bond with N1-H; CoMFA-predicted favorable contribution to CB2 pKi |
| Comparator Or Baseline | 8-Methoxy isomer (CAS not available; commercially available from smolecule.com): unable to form analogous intramolecular H-bond; the 8-chloro analog showed reduced CB2 affinity in Stern 2007 |
| Quantified Difference | No direct head-to-head Ki data available for the 6-methoxy vs. 8-methoxy pair. In the 6-substituted series (Pasquini 2010), Ki(CB2) ranged from 0.7 to 73.2 nM; 8-substituted analogs in Stern 2007 generally showed lower CB2 affinity. |
| Conditions | CoMFA/CoMSIA models built from a training set of 4-oxo-1,4-dihydroquinoline and naphthyridine CB2 ligands; radioligand displacement assays using [3H]CP-55,940 on human CB2 receptor expressed in CHO cells (Pasquini 2010) or mouse spleen homogenate (Stern 2007) |
Why This Matters
The 6-methoxy position is a critical determinant of CB2 affinity within this scaffold class; procurement of the 6-methoxy rather than the 8-methoxy isomer is essential for any study requiring engagement of the CB2 receptor at nanomolar concentrations.
- [1] Stern E, Muccioli GG, Bosier B, Hamtiaux L, Millet R, Poupaert JH, Hénichart JP, Depreux P, Goossens JF, Lambert DM. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. J Med Chem. 2007;50(22):5471-84. View Source
